Tetrakis(μ-(acetato-O:O'))dimolybdän

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

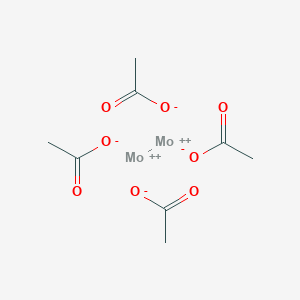

Tetrakis(mu-(acetato-O:O’))dimolybdenum, also known as dimolybdenum tetraacetate, is a coordination compound with the molecular formula C8H12Mo2O8. This compound features a metal-metal bond between two molybdenum atoms, bridged by four acetate ligands. It is a notable example of a compound with a quadruply bonded metal-metal interaction, which is of significant interest in the field of inorganic chemistry .

Wissenschaftliche Forschungsanwendungen

Tetrakis(mu-(acetato-O:O’))dimolybdenum has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other molybdenum complexes and as a model compound for studying metal-metal bonding.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrakis(mu-(acetato-O:O’))dimolybdenum can be synthesized through the reaction of molybdenum hexacarbonyl with acetic acid. The reaction typically proceeds as follows:

Mo2(CO)6+4CH3COOH→Mo2(O2CCH3)4+6CO+2H2

This reaction is carried out under reflux conditions, where molybdenum hexacarbonyl is dissolved in acetic acid and heated to facilitate the formation of the desired product .

Industrial Production Methods

While the industrial production of tetrakis(mu-(acetato-O:O’))dimolybdenum is not as common as its laboratory synthesis, it can be scaled up using similar reaction conditions. The key is to maintain a controlled environment to ensure the purity and yield of the compound. Industrial methods may involve continuous flow reactors to optimize the reaction efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(mu-(acetato-O:O’))dimolybdenum undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.

Reduction: It can be reduced to form lower oxidation state molybdenum species.

Substitution: The acetate ligands can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be carried out using halides (e.g., chloride, bromide) or phosphines under mild conditions.

Major Products Formed

Oxidation: Higher oxidation state molybdenum oxides.

Reduction: Lower oxidation state molybdenum complexes.

Substitution: Molybdenum complexes with different ligands, such as molybdenum halides or molybdenum phosphine complexes.

Wirkmechanismus

The mechanism of action of tetrakis(mu-(acetato-O:O’))dimolybdenum involves its ability to form strong metal-metal bonds and interact with various ligands. The quadruply bonded molybdenum atoms can undergo redox reactions, ligand exchange, and coordination with other molecules. These interactions are crucial for its catalytic activity and potential biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chromium(II) acetate: Similar structure with chromium instead of molybdenum.

Ruthenium(II) acetate: Similar coordination environment with ruthenium.

Iron(II) acetate: Another example of a metal acetate complex with iron.

Uniqueness

Tetrakis(mu-(acetato-O:O’))dimolybdenum is unique due to its quadruply bonded molybdenum atoms, which is less common compared to other metal-metal bonded compounds. This unique bonding leads to distinct chemical and physical properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Molybdenum(II) tetraacetate, with the chemical formula Mo2(O2CCH3)4, is a coordination compound that exhibits unique biological and chemical properties. This article explores its biological activity, structural characteristics, and potential applications based on recent research findings.

Structural Characteristics

Molybdenum(II) tetraacetate is characterized by its dimolybdenum structure , where two molybdenum atoms are connected by a quadruple bond. The compound adopts a Chinese lantern structure , with four acetate groups bridging the two metal centers. Key structural parameters include:

This unique bonding configuration contributes to its stability and reactivity, which are critical for its biological functions.

Enzymatic Role

Molybdenum is an essential trace element in biological systems, primarily functioning as a cofactor for various metalloenzymes. In the case of molybdenum(II) tetraacetate, it plays a crucial role in:

- Nitrogen fixation : Molybdenum-containing enzymes like nitrogenase are vital for converting atmospheric nitrogen into ammonia, a process essential for plant growth.

- Sulfite oxidase activity : Molybdenum is integral to sulfite oxidase, which catalyzes the oxidation of sulfite to sulfate in the sulfur metabolism pathway .

The biological activity of molybdenum compounds often depends on their ability to form complexes with organic molecules, enhancing their solubility and bioavailability.

Case Studies

- Molybdenum Cofactor in Microorganisms :

- Electron Transport Properties :

Applications

Molybdenum(II) tetraacetate has several potential applications in both biological and industrial fields:

- Agriculture : Its role as a micronutrient can enhance crop yields by improving nitrogen fixation in legumes.

- Biotechnology : The compound's electron transport capabilities may be harnessed in developing biosensors or bioelectronic devices.

- Catalysis : Molybdenum complexes are used as catalysts in various chemical reactions, including oxidation processes.

Summary of Research Findings

Eigenschaften

CAS-Nummer |

14221-06-8 |

|---|---|

Molekularformel |

C8H12Mo2O8 |

Molekulargewicht |

428.1 g/mol |

IUPAC-Name |

molybdenum(2+);tetraacetate |

InChI |

InChI=1S/4C2H4O2.2Mo/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |

InChI-Schlüssel |

DOOLFANBWPPEGQ-UHFFFAOYSA-J |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |

Isomerische SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |

Kanonische SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2] |

Key on ui other cas no. |

14221-06-8 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.